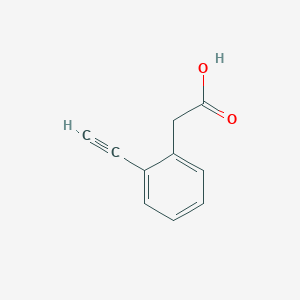

2-(2-Ethynylphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethynylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c1-2-8-5-3-4-6-9(8)7-10(11)12/h1,3-6H,7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBGQUFYQODLLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-(2-Ethynylphenyl)acetic acid" properties and structure

An In-depth Technical Guide to 2-(2-Ethynylphenyl)acetic Acid: Properties, Synthesis, and Applications

Introduction

This compound is a bifunctional organic molecule that incorporates a phenylacetic acid framework with an ortho-substituted ethynyl group. This unique combination of a carboxylic acid and a terminal alkyne on a rigid aromatic scaffold makes it a highly valuable and versatile building block in modern organic synthesis. The phenylacetic acid moiety is a well-established pharmacophore present in numerous non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac and ibuprofen[1]. The ethynyl group, a reactive and versatile functional handle, opens avenues for a wide array of chemical transformations, including metal-catalyzed cross-coupling reactions, cycloadditions (e.g., "click chemistry"), and polymerizations.

This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into the molecule's core properties, outlines a robust synthetic methodology with detailed protocols, predicts its spectroscopic signature for unambiguous characterization, and explores its reactivity and potential applications in medicinal chemistry and materials science.

Part 1: Molecular Structure and Physicochemical Properties

The structure of this compound is defined by a benzene ring substituted at the 1- and 2-positions with an acetic acid moiety and an ethynyl group, respectively. This ortho-substitution imparts specific conformational constraints and electronic properties that influence its reactivity.

Diagram of Key Functional Groups

Caption: Key functional groups within this compound.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 936693-17-3 | [2][3] |

| Molecular Formula | C₁₀H₈O₂ | [2][4] |

| Molecular Weight | 160.17 g/mol | [2][5] |

| Monoisotopic Mass | 160.05243 Da | [4] |

| SMILES | C#CC1=CC=CC=C1CC(=O)O | [2][4] |

| InChI Key | FSBGQUFYQODLLW-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 1.8 | [4] |

| Appearance | (Predicted) White to off-white solid | N/A |

Part 2: Synthesis and Purification

While numerous methods exist for synthesizing phenylacetic acid derivatives, a highly efficient and modular approach to this compound involves a Sonogashira cross-coupling reaction to install the alkyne, followed by hydrolysis of an ester precursor. This strategy is advantageous as it utilizes commercially available starting materials and employs a well-established, high-yielding catalytic reaction.

Retrosynthetic Analysis

The target molecule can be disconnected at the carboxylic acid and the alkyne. The carboxylic acid can be formed from the hydrolysis of a more stable and easily purified ester precursor, such as a methyl or ethyl ester. The ethynyl group can be installed onto the aromatic ring via a palladium-catalyzed Sonogashira coupling of an aryl halide (e.g., 2-iodophenylacetate) with a terminal alkyne.

Caption: Workflow for the synthesis of this compound.

Part 3: Spectroscopic and Analytical Characterization

Unambiguous identification of this compound relies on a combination of spectroscopic techniques. The following table summarizes the predicted data based on the characteristic signals of its functional groups.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Signature |

| ¹H NMR | δ 10.0-12.0 (br s, 1H, -COOH); δ 7.2-7.6 (m, 4H, Ar-H); δ 3.7-3.9 (s, 2H, -CH₂-); δ 3.4-3.5 (s, 1H, -C≡CH) |

| ¹³C NMR | δ 175-178 (-COOH); δ 133-135 (Ar-C); δ 128-132 (Ar-CH); δ 122-125 (Ar-C-C≡); δ 80-83 (-C≡CH); δ 78-80 (-C≡CH); δ 38-41 (-CH₂-) |

| IR (cm⁻¹) | 3300-2500 (broad, O-H stretch); ~3300 (sharp, ≡C-H stretch); ~2110 (weak, C≡C stretch); ~1700 (strong, C=O stretch); 1600, 1480 (C=C aromatic stretch) [6] |

| MS (EI) | M⁺ at m/z 160; key fragments at m/z 115 ([M-COOH]⁺), 116 ([M-CO₂]⁺) |

| MS (ESI⁻) | [M-H]⁻ at m/z 159.04515 [4] |

Part 4: Reactivity and Potential Applications

The dual functionality of this compound makes it a powerful intermediate for creating diverse molecular architectures.

-

Carboxylic Acid Reactivity: The acid group can undergo standard transformations, including Fischer esterification, conversion to acid chlorides (e.g., with SOCl₂), and subsequent amidation to form a wide range of derivatives. It can also be reduced to the corresponding primary alcohol.

-

Ethynyl Group Reactivity: The terminal alkyne is highly versatile.

-

Click Chemistry: It can readily participate in copper-catalyzed or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC/RuAAC) reactions to form triazoles, a key linkage in medicinal chemistry and bioconjugation.

-

Sonogashira Coupling: It can act as the alkyne partner in further cross-coupling reactions to extend the carbon framework.

-

Cyclization: The ortho-positioning of the alkyne and acetic acid side chain makes it a prime candidate for intramolecular cyclization reactions to form lactones or other heterocyclic systems under appropriate catalytic conditions.[7]

-

Potential Reaction Pathways

Caption: Potential synthetic transformations of this compound.

Applications:

-

Medicinal Chemistry: As a scaffold for building novel heterocyclic compounds and complex drug candidates. Its structural similarity to known NSAIDs suggests its derivatives could be explored for anti-inflammatory activity.[1]

-

Probe Synthesis: The alkyne handle allows for the straightforward attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry, enabling its use in creating chemical probes for biological studies.

-

Materials Science: It can be used as a monomer or cross-linking agent in the synthesis of functional polymers and materials where the rigid aromatic core and reactive handles can impart desirable properties.

Part 5: Safety and Handling

Based on data for the compound, this compound should be handled with appropriate care in a laboratory setting.

-

Hazard Statements:

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place under an inert atmosphere.[2]

-

References

-

PubChemLite. This compound (C10H8O2). Available from: [Link].

-

PubChemLite. 2-[(2-ethynylphenyl)amino]acetic acid (C10H9NO2). Available from: [Link].

-

PubChem. 2-(2-Ethylphenyl)acetic acid | C10H12O2 | CID 17846679. Available from: [Link].

-

International Journal of Research in Pharmaceutical and Biomedical Sciences. Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. Available from: [Link].

-

Pharmaffiliates. 2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic Acid. Available from: [Link].

-

Cheméo. Chemical Properties of Acetic acid, phenyl ester (CAS 122-79-2). Available from: [Link].

-

Wikipedia. (2-Nitrophenyl)acetic acid. Available from: [Link].

-

AA Blocks. rac-1-tert-butyl 3-chloromethyl (3R,4R)-4-methylpyrrolidine-1,3-dicarboxylate | 2137591-95-6. Available from: [Link].

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link].

-

MDPI. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Available from: [Link].

-

ResearchGate. (PDF) Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent. Available from: [Link].

-

ResearchGate. (PDF) Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Available from: [Link].

- Google Patents. WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid. Available from: https://patents.google.

-

Frontiers. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Available from: [Link].

-

PubMed. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. Available from: [Link].

- Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

- Google Patents. US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

-

NIST WebBook. Acetic acid, 2-phenylethyl ester. Available from: [Link].

-

SpectraBase. Acetic acid ethyl ester. Available from: [Link].

-

Journal of the American Chemical Society. Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. Available from: [Link].

-

PMC - NIH. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. Available from: [Link].

-

ResearchGate. The typical ¹H NMR spectrum of system acetic acid–ethanol–ethyl.... Available from: [Link].

-

Doc Brown's Chemistry. The infrared spectrum of ethanoic acid CH 3 COOH. Available from: [Link].

-

ResearchGate. H-2 NMR and C-13-IRMS analyses of acetic acid from vinegar, O-18-IRMS analysis of water in vinegar: International collaborative study report. Available from: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. achmem.com [achmem.com]

- 3. chemscene.com [chemscene.com]

- 4. PubChemLite - this compound (C10H8O2) [pubchemlite.lcsb.uni.lu]

- 5. chemscene.com [chemscene.com]

- 6. infrared spectrum of ethanoic acid prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethanoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-(2-Ethynylphenyl)acetic Acid: Synthesis, Characterization, and Applications

For Immediate Release

This technical guide provides a comprehensive overview of 2-(2-Ethynylphenyl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. Addressed to researchers, scientists, and professionals in drug development, this document details the compound's chemical identity, characteristic properties, a robust synthesis protocol, and its strategic applications.

Core Compound Identity

Chemical Name: this compound CAS Number: 936693-17-3[1] Molecular Formula: C₁₀H₈O₂[1] Molecular Weight: 160.17 g/mol [1]

Structural Representation:

Caption: Chemical structure of this compound.

Significance in Medicinal Chemistry

The this compound scaffold is of significant interest in drug discovery. It combines two key pharmacophoric elements: a phenylacetic acid moiety and a terminal alkyne. The phenylacetic acid group is a well-established structural motif in a variety of therapeutic agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The terminal alkyne serves as a versatile functional handle for various chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This allows for the straightforward introduction of diverse molecular fragments, enabling the rapid generation of compound libraries for biological screening.

Synthesis Protocol: Sonogashira Coupling

A reliable method for the synthesis of this compound involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reactant Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-iodophenylacetic acid (1.0 eq.), palladium(II) bis(triphenylphosphine) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and triethylamine (3.0 eq.). Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq.) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Aqueous Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Physicochemical Characterization

A comprehensive characterization of this compound is crucial for its use in further synthetic applications. Below is a summary of expected analytical data.

| Property | Value |

| CAS Number | 936693-17-3 |

| Molecular Formula | C₁₀H₈O₂ |

| Molecular Weight | 160.17 |

| Appearance | Off-white to pale yellow solid |

| Storage | Inert atmosphere, Room Temperature[1] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic protons (4H) would appear as multiplets in the aromatic region (~7.2-7.6 ppm).

-

The methylene protons (-CH₂-) adjacent to the aromatic ring and the carboxylic acid would likely appear as a singlet at approximately 3.7-4.0 ppm.

-

The acetylenic proton (-C≡CH) would be a singlet around 3.0-3.5 ppm.

-

The carboxylic acid proton (-COOH) would be a broad singlet at a downfield chemical shift (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

The carboxylic acid carbonyl carbon would be observed around 170-180 ppm.

-

Aromatic carbons would appear in the range of 120-140 ppm.

-

The two sp-hybridized carbons of the alkyne would be found between 70-90 ppm.

-

The methylene carbon would be expected around 35-45 ppm.

-

-

IR (Infrared) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid would be prominent around 2500-3300 cm⁻¹.

-

The C=O stretch of the carboxylic acid would be a strong absorption at approximately 1700-1725 cm⁻¹.

-

The characteristic C≡C stretch of the terminal alkyne would be a weak to medium band around 2100-2140 cm⁻¹.

-

A sharp ≡C-H stretch would be observed near 3300 cm⁻¹.

-

C-H stretches from the aromatic ring and methylene group would be present in the 2850-3100 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ would be expected at m/z = 160.

-

A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group (-COOH), which would result in a fragment at m/z = 115.

-

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the ability to leverage the terminal alkyne for the introduction of various functionalities.

Logical Relationship of Application:

Caption: Role of this compound in drug discovery.

Phenylacetic acid derivatives are known to possess a range of biological activities, including anti-inflammatory properties. The introduction of the ethynyl group provides a strategic point for modification to enhance potency, selectivity, or pharmacokinetic properties. For example, the alkyne can be used to attach moieties that target specific enzymes or receptors, or to link the molecule to a larger carrier for targeted drug delivery.

While specific drugs derived directly from this compound were not identified in the initial search, the structural motif is present in numerous patented compounds and research articles exploring novel therapeutics for a variety of diseases.

Conclusion

This compound is a synthetically accessible and highly versatile building block for medicinal chemistry. Its combination of a phenylacetic acid core with a terminal alkyne handle makes it an ideal starting material for the generation of diverse compound libraries. The robust Sonogashira coupling provides a reliable route to its synthesis, and its characterization can be readily achieved using standard analytical techniques. The strategic application of this compound in drug discovery programs holds significant promise for the development of novel therapeutic agents.

References

- While specific experimental data for 2-(2-Ethynylphenyl)

- The Sonogashira reaction is a widely documented and reliable method for the synthesis of aryl alkynes.

- The applications of phenylacetic acid derivatives in medicine are extensive.

- The utility of "click chemistry" in drug discovery is a well-established field.

-

PubChem. This compound. Available at: [Link] (Accessed January 20, 2026).

Sources

Spectroscopic Data Analysis of 2-(2-Ethynylphenyl)acetic Acid: A Technical Guide

Introduction

2-(2-Ethynylphenyl)acetic acid is a bifunctional organic molecule incorporating a phenylacetic acid moiety and a terminal alkyne. This unique structure makes it a valuable building block in medicinal chemistry and materials science, where the alkyne can serve as a handle for click chemistry reactions, and the phenylacetic acid core is a common scaffold in pharmacologically active compounds. Accurate structural elucidation and purity assessment are paramount for its application in any research or development setting. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

While direct, published experimental spectra for this specific molecule are not widely available in public repositories, a highly accurate and reliable spectroscopic profile can be predicted. This guide synthesizes data from analogous structures and first principles of spectroscopy to provide a robust analytical framework for researchers. The presented data serves as a benchmark for the characterization of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

1.1.1 Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring a high-resolution ¹H NMR spectrum would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS, δ 0.00 ppm) as an internal standard for chemical shift referencing.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Utilize a standard pulse program with a 30-degree pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient to achieve an excellent signal-to-noise ratio.

1.1.2 Spectral Interpretation

The molecule has four distinct proton environments, which will give rise to four main signals.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and acidic. It is expected to appear as a broad singlet far downfield, typically in the δ 10.0-13.0 ppm range. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons (-C₆H₄-): The four protons on the ortho-disubstituted benzene ring form a complex second-order coupling pattern (an ABCD spin system). They will appear in the aromatic region, approximately δ 7.2-7.6 ppm . Due to the different electronic effects of the ethynyl and acetic acid substituents, the signals will be distinct and show characteristic ortho (~7-9 Hz) and meta (~2-3 Hz) couplings.

-

Methylene Protons (-CH₂-): These two protons are adjacent to the aromatic ring and the carbonyl group. They are chemically equivalent and have no adjacent protons, so they will appear as a sharp singlet. Based on data for phenylacetic acid, their chemical shift is predicted to be around δ 3.8 ppm .[1]

-

Alkynyl Proton (-C≡CH): The terminal alkyne proton is subject to magnetic anisotropy from the triple bond's π-electron system, which shields it, causing it to appear at a characteristically upfield position for a proton on an unsaturated carbon.[2] A sharp singlet is expected around δ 3.3 ppm .[3]

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~12.5 | Broad Singlet | 1H | H -OOC- |

| ~7.55-7.25 | Multiplet | 4H | Ar-H |

| ~3.82 | Singlet | 2H | -CH ₂-COOH |

| ~3.35 | Singlet | 1H | -C≡CH |

Diagram: Predicted ¹H NMR Coupling

Caption: Predicted coupling constants for aromatic protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., hybridization, attached electronegative atoms).

1.2.1 Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire on a 125 MHz (for a 500 MHz ¹H instrument) or higher spectrometer.

-

Parameters: A standard proton-decoupled pulse sequence is used to produce a spectrum with singlets for each unique carbon. A longer acquisition time and a larger number of scans (several hundred to thousands) are typically required compared to ¹H NMR.

1.2.2 Spectral Interpretation

This compound has 10 unique carbon atoms, and all should be visible in the proton-decoupled spectrum.

-

Carbonyl Carbon (-C=O): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing far downfield around δ 172 ppm .[4]

-

Aromatic Carbons (-C₆H₄-): Six distinct signals are expected in the δ 124-138 ppm range. Two of these will be quaternary (C1 and C2, with no attached protons) and will typically have a lower intensity. The four CH carbons will be more intense.

-

Alkynyl Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne group resonate in a characteristic region between the aliphatic and aromatic carbons. They are predicted to appear around δ 80-85 ppm .[5]

-

Methylene Carbon (-CH₂-): The sp³-hybridized methylene carbon is expected in the aliphatic region, predicted around δ 41 ppm .[1]

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~172.5 | C =O |

| ~137.0 | Ar-C -CH₂ (C1) |

| ~133.0 | Ar-C H |

| ~130.0 | Ar-C H |

| ~128.5 | Ar-C H |

| ~127.0 | Ar-C H |

| ~124.0 | Ar-C -C≡CH (C2) |

| ~84.0 | -C ≡CH |

| ~81.0 | -C≡C H |

| ~41.0 | -C H₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

2.0.1 Experimental Protocol: IR Acquisition

Diagram: IR Analysis Workflow

Sources

Synthesis of "2-(2-Ethynylphenyl)acetic acid" starting materials

An In-depth Technical Guide to the Synthesis of 2-(2-Ethynylphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to this compound, a valuable building block in medicinal chemistry and materials science. The document emphasizes the strategic application of the Sonogashira cross-coupling reaction, detailing the synthesis from readily available starting materials. It offers in-depth explanations of experimental choices, step-by-step protocols, and visual aids to facilitate a thorough understanding of the synthetic process. This guide is intended for researchers and professionals in the fields of organic synthesis and drug development.

Introduction: The Significance of this compound

This compound is an important organic intermediate characterized by a phenylacetic acid scaffold bearing a terminal alkyne at the ortho position. This unique structural motif makes it a versatile precursor for the synthesis of a wide range of complex molecules. The presence of both a carboxylic acid and an ethynyl group allows for orthogonal functionalization, enabling its incorporation into diverse molecular architectures. Its derivatives have been explored in the development of novel therapeutic agents and advanced organic materials.

The core challenge in synthesizing this molecule lies in the strategic introduction of the ethynyl group onto the phenylacetic acid framework. This guide will focus on a robust and widely applicable synthetic strategy centered around the powerful Sonogashira cross-coupling reaction.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound points to a disconnection at the aryl-alkyne carbon-carbon bond. This suggests the Sonogashira coupling of an ortho-halogenated phenylacetic acid derivative with a suitable acetylene source as the key transformation.

Diagram: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for this compound.

This strategy involves three main stages:

-

Preparation of a suitable ortho-halogenated phenylacetic acid derivative: This often involves esterification of the carboxylic acid to prevent side reactions during the subsequent coupling step.

-

Sonogashira cross-coupling: The core reaction to form the aryl-alkyne bond.

-

Deprotection/Hydrolysis: Removal of any protecting groups and hydrolysis of the ester to yield the final carboxylic acid.

Synthesis of Key Starting Materials

Preparation of Ethyl 2-(2-iodophenyl)acetate

The synthesis commences with the esterification of 2-iodophenylacetic acid. This is a crucial step to protect the acidic proton of the carboxylic acid, which would otherwise interfere with the basic conditions of the Sonogashira reaction.

Rationale for Esterification:

-

Prevention of Acid-Base Reactions: The Sonogashira coupling is typically carried out in the presence of an amine base. The acidic proton of the carboxylic acid would be deprotonated by the base, potentially leading to side reactions and reduced yield.

-

Improved Solubility: The ethyl ester generally exhibits better solubility in the organic solvents used for the coupling reaction compared to the free carboxylic acid.

Experimental Protocol: Fischer Esterification of 2-Iodophenylacetic Acid

-

To a solution of 2-iodophenylacetic acid (1.0 eq) in absolute ethanol (a sufficient volume to dissolve the starting material), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

-

Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(2-iodophenyl)acetate.

-

The product can be purified by column chromatography if necessary.

| Reagent | Molar Equivalent | Purpose |

| 2-Iodophenylacetic acid | 1.0 | Starting material[1][2] |

| Absolute Ethanol | Solvent/Reagent | Esterifying agent |

| Sulfuric Acid (conc.) | Catalytic | Acid catalyst |

The Core Transformation: Sonogashira Cross-Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3] It is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[4]

Mechanism of the Sonogashira Coupling

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Diagram: Sonogashira Catalytic Cycle

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (ethyl 2-(2-iodophenyl)acetate) to form a Pd(II) complex. The reactivity of the halide is I > Br > Cl.[3]

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the Pd(II) complex.

-

Reductive Elimination: The desired product, ethyl 2-(2-ethynylphenyl)acetate, is formed, and the Pd(0) catalyst is regenerated.

Copper Cycle:

-

The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate. This species is more reactive towards the palladium complex than the alkyne itself.

Experimental Protocol: Sonogashira Coupling

Note: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as the palladium catalyst can be sensitive to oxygen.

-

To a solution of ethyl 2-(2-iodophenyl)acetate (1.0 eq) in a suitable solvent (e.g., degassed tetrahydrofuran or dimethylformamide), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 eq) and the copper(I) co-catalyst (e.g., CuI, 0.02-0.10 eq).

-

Add an amine base, such as triethylamine or diisopropylamine (2.0-3.0 eq).

-

To this mixture, add trimethylsilylacetylene (1.1-1.5 eq) dropwise at room temperature. The use of trimethylsilylacetylene is advantageous as it is a liquid and easier to handle than acetylene gas.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is ethyl 2-(2-(trimethylsilylethynyl)phenyl)acetate.

| Component | Example | Molar Equivalent | Purpose |

| Aryl Halide | Ethyl 2-(2-iodophenyl)acetate | 1.0 | sp²-carbon source |

| Alkyne | Trimethylsilylacetylene | 1.1 - 1.5 | sp-carbon source |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | 0.01 - 0.05 | Primary catalyst[5] |

| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 0.02 - 0.10 | Activates the alkyne[6] |

| Base | Triethylamine | 2.0 - 3.0 | Neutralizes HX byproduct[4] |

| Solvent | Tetrahydrofuran (THF) | - | Reaction medium |

Final Step: Deprotection and Hydrolysis

The final step involves the removal of the trimethylsilyl (TMS) protecting group from the alkyne and the hydrolysis of the ethyl ester to yield the target carboxylic acid. These two transformations can often be achieved in a single step.

Rationale for this Step:

-

TMS Deprotection: The TMS group is a common protecting group for terminal alkynes and can be readily removed under basic or fluoride-mediated conditions.

-

Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, typically under basic conditions followed by acidification.[7]

Experimental Protocol: One-Pot Deprotection and Hydrolysis

-

Dissolve the crude ethyl 2-(2-(trimethylsilylethynyl)phenyl)acetate in a mixture of methanol and water.

-

Add an excess of a base, such as potassium carbonate or sodium hydroxide (e.g., 3.0-5.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a nonpolar organic solvent (e.g., hexane or ether) to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify with a dilute acid (e.g., 1M HCl) until the pH is acidic (pH ~2-3).

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.

Conclusion

The synthesis of this compound is a multi-step process that can be efficiently achieved through a well-planned synthetic route. The Sonogashira cross-coupling reaction serves as the cornerstone of this strategy, enabling the formation of the key aryl-alkyne bond. Careful selection of starting materials, protection of reactive functional groups, and optimization of reaction conditions are paramount to achieving a high yield of the desired product. This guide provides a robust framework for the synthesis of this valuable compound, which can be adapted and optimized for specific research and development needs.

References

-

Wikipedia. Sonogashira coupling. [Link]

- Na, Y., et al. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(9), 15449-15461.

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Oakwood Chemical. 2-(2-Iodophenyl)acetic acid. [Link]

-

PubChem. 2-[(2-ethynylphenyl)amino]acetic acid. [Link]

-

MDPI. Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. [Link]

-

Semantic Scholar. Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. [Link]

-

ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [Link]

-

IJRRR. Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid. [Link]

-

Sonogashira Cross Coupling. Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. [Link]

-

ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. [Link]

-

ResearchGate. Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate. [Link]

-

MDPI. Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. [Link]

- Google Patents. A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl] ethoxy acetic acid.

-

MDPI. Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]

-

PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. [Link]

-

ACS Publications. Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. [Link]

-

ResearchGate. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. [Link]34-dihydroquinazolin-2-ylsulfanylacetate)

Sources

- 1. 2-Iodophenylacetic acid 97 18698-96-9 [sigmaaldrich.com]

- 2. 2-碘苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arodes.hes-so.ch [arodes.hes-so.ch]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-(2-Ethynylphenyl)acetic acid as a Novel Anti-inflammatory Agent

Abstract

Chronic inflammatory diseases represent a significant global health burden, necessitating the development of novel therapeutic agents with improved efficacy and safety profiles. This guide proposes a hypothesized mechanism of action for 2-(2-ethynylphenyl)acetic acid, a compound with structural features suggesting a potential role as a potent and selective anti-inflammatory agent. We postulate that this compound acts as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a critical enzyme in the inflammatory cascade. This hypothesis is predicated on the established role of the phenylacetic acid scaffold in targeting mPGES-1 and the potential for the bio-orthogonal ethynyl group to confer covalent binding and enhanced potency. This document provides a comprehensive overview of the proposed mechanism, the underlying scientific rationale, and a detailed roadmap for its experimental validation.

Introduction: The Unmet Need in Anti-inflammatory Therapies

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[1] Current mainstays of anti-inflammatory therapy, such as non-steroidal anti-inflammatory drugs (NSAIDs), are associated with significant gastrointestinal and cardiovascular side effects due to their non-selective inhibition of cyclooxygenase (COX) enzymes.[2][3] Selective COX-2 inhibitors were developed to mitigate these risks, but concerns about cardiovascular adverse events remain.[4][5] This therapeutic gap highlights the urgent need for novel anti-inflammatory agents that target downstream effectors in the inflammatory pathway, offering the potential for improved safety and specificity.

The Primary Hypothesis: this compound as a Microsomal Prostaglandin E Synthase-1 (mPGES-1) Inhibitor

We hypothesize that this compound exerts its anti-inflammatory effects through the direct inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a terminal synthase in the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[6][7] PGE2 is a key mediator of inflammation, pain, and fever.[7] Selective inhibition of mPGES-1 is a promising therapeutic strategy as it would reduce the production of pro-inflammatory PGE2 without affecting the synthesis of other physiologically important prostaglandins, thereby potentially avoiding the side effects associated with COX inhibitors.[1][8][9]

The Rationale: Learning from Structurally Related Compounds

The phenylacetic acid moiety is a well-established pharmacophore in the design of mPGES-1 inhibitors. Numerous potent and selective inhibitors of mPGES-1 are derivatives of phenylacetic acid.[10] This structural precedent strongly suggests that this compound is likely to engage with the active site of mPGES-1.

The Role of the Ethynyl Group: A Potential Covalent Warhead

The presence of a terminal ethynyl group in the ortho position of the phenyl ring is a particularly intriguing feature. Ethynyl groups are known to participate in covalent bond formation with nucleophilic residues, such as cysteine, within the active sites of enzymes.[11][12] This covalent interaction can lead to irreversible inhibition, resulting in prolonged duration of action and increased potency.[13][14][15] We propose that the ethynyl group of this compound may act as a "warhead," forming a covalent adduct with a key residue in the mPGES-1 active site.

The Arachidonic Acid Cascade and the Central Role of mPGES-1

To fully appreciate the proposed mechanism of action, it is essential to understand the biochemical context of the arachidonic acid cascade.

Sources

- 1. What are PGES inhibitors and how do they work? [synapse.patsnap.com]

- 2. Microsomal prostaglandin E2 synthase-1 and its inhibitors: Molecular mechanisms and therapeutic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 6. Identification and development of mPGES-1 inhibitors: where we are at? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-based discovery of mPGES-1 inhibitors suitable for preclinical testing in wild-type mice as a new generation of anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Pharmaceutical Microbiology [pharmamicroresources.com]

- 15. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Medicinal Chemistry Applications of 2-(2-Ethynylphenyl)acetic Acid

Foreword: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the exploration of novel chemical entities with the potential for therapeutic intervention is paramount. This guide delves into the prospective applications of a relatively underexplored molecule: 2-(2-Ethynylphenyl)acetic acid . By dissecting its structural components—the phenylacetic acid core and the ortho-substituted ethynyl group—we can project its potential utility in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecule's synthetic rationale, potential biological targets, and detailed experimental workflows for its investigation. Our approach is grounded in established principles of medicinal chemistry, drawing parallels with well-characterized pharmacophores to illuminate a path for future research and development.

The Molecule: this compound - A Structural Overview

The molecule this compound is a functionalized phenylacetic acid. Phenylacetic acid and its derivatives are integral structural motifs in a plethora of biologically active compounds, including a significant number of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The introduction of various substituents onto the phenyl ring allows for the modulation of a molecule's physicochemical properties and its biological activity.[1]

The ethynyl group, a carbon-carbon triple bond, is a versatile and increasingly utilized functional group in medicinal chemistry.[3][4][5][6] Its linear geometry can act as a rigid spacer, and its π-system can engage in various non-covalent interactions with biological targets.[7] The acetylene moiety has been identified as a privileged structural feature in compounds targeting a wide array of proteins, including enzymes like monoamine oxidase (MAO) and various kinases.[3][4][5][6]

The strategic placement of the ethynyl group at the ortho position of the phenylacetic acid scaffold in this compound presents a unique conformational and electronic profile, suggesting the potential for novel interactions with biological targets.

Synthetic Strategy: A Plausible Route via Sonogashira Coupling

A robust and scalable synthesis is the cornerstone of any medicinal chemistry program. For this compound, a logical and efficient synthetic approach would involve the Sonogashira cross-coupling reaction.[8] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper co-catalyst.[8][9]

Proposed Synthetic Scheme:

The synthesis could commence from a readily available starting material, 2-bromophenylacetic acid or its corresponding ester. The coupling with a protected acetylene source, such as trimethylsilylacetylene, followed by deprotection, would yield the desired product.

Caption: Proposed synthesis of this compound via Sonogashira coupling.

Detailed Experimental Protocol: Synthesis of this compound

-

Step 1: Sonogashira Coupling.

-

To a solution of methyl 2-bromophenylacetate (1.0 eq) in degassed tetrahydrofuran (THF), add trimethylsilylacetylene (TMSA, 1.2 eq), triethylamine (Et₃N, 2.5 eq), and a catalytic amount of copper(I) iodide (CuI, 0.05 eq).

-

Purge the mixture with argon for 15 minutes.

-

Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq) and stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 2-(2-((trimethylsilyl)ethynyl)phenyl)acetate.

-

-

Step 2: Deprotection and Hydrolysis.

-

Dissolve the product from Step 1 in methanol.

-

Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature until the desilylation is complete (monitored by TLC).

-

Filter the mixture and concentrate the filtrate.

-

Dissolve the residue in a mixture of THF and water, and add lithium hydroxide (LiOH, 2.0 eq).

-

Stir the reaction at room temperature until the ester hydrolysis is complete.

-

Acidify the reaction mixture with 1N HCl to pH 2-3 and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield this compound.

-

Potential Medicinal Chemistry Applications

The structural features of this compound suggest several potential applications in medicinal chemistry.

Primary Hypothesis: Inhibition of Cyclooxygenase (COX) Enzymes

The most compelling potential application is as an anti-inflammatory agent through the inhibition of cyclooxygenase (COX) enzymes. Many NSAIDs are phenylacetic acid derivatives, including the widely used diclofenac.[2][10] These drugs inhibit the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[11][12]

The two main isoforms of COX are COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated at sites of inflammation.[13] Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[13]

The ortho-ethynyl group of this compound could potentially confer selectivity for COX-2 by interacting with specific residues in the active site of the enzyme.

Caption: Proposed mechanism of action via inhibition of the cyclooxygenase pathway.

Experimental Workflow: Evaluation of COX Inhibitory Activity

A systematic approach is required to evaluate the COX inhibitory activity and selectivity of this compound.

Table 1: Experimental Assays for COX Inhibition

| Assay | Purpose |

| In Vitro COX-1/COX-2 Inhibition Assay | To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified human COX-1 and COX-2 enzymes. This provides a direct measure of potency and selectivity. |

| Cell-Based Prostaglandin E₂ (PGE₂) Assay | To assess the compound's ability to inhibit PGE₂ production in a cellular context. For example, using lipopolysaccharide (LPS)-stimulated human whole blood or monocyte cell lines (for COX-2) and unstimulated cells (for COX-1).[14] |

| In Vivo Anti-inflammatory Models | To evaluate the compound's efficacy in animal models of inflammation, such as the carrageenan-induced paw edema model in rats. This provides evidence of in vivo activity and helps to establish a dose-response relationship. |

-

Enzyme and Substrate Preparation:

-

Use commercially available purified human recombinant COX-1 and COX-2 enzymes.

-

Prepare a stock solution of arachidonic acid in ethanol.

-

-

Assay Procedure:

-

Prepare a series of dilutions of this compound in a suitable buffer (e.g., Tris-HCl).

-

In a 96-well plate, add the enzyme (COX-1 or COX-2), the test compound at various concentrations, and a colorimetric substrate.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate at 37°C for a specified time.

-

Measure the absorbance at the appropriate wavelength to determine the extent of the reaction.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

-

Secondary Hypotheses: Broader Biological Targets

Beyond COX inhibition, the unique structure of this compound suggests other potential therapeutic avenues.

-

PPAR Agonism: Phenylacetic acid derivatives have been developed as peroxisome proliferator-activated receptor (PPAR) agonists, which are important in metabolic diseases.[15]

-

Liver X Receptor (LXR) Agonism: Substituted phenylacetic acids have also been identified as LXR agonists, with potential applications in atherosclerosis.[16]

-

Antibacterial Activity: Acetic acid itself has antibacterial properties, and various phenylacetic acid derivatives have been explored as antimicrobial agents.[17][18]

-

Anticancer Activity: The ethynyl group is present in some anticancer agents, and phenylacetic acid derivatives have also shown anti-cancer properties.[5][10]

Future Directions and Drug Development Considerations

Should this compound demonstrate promising activity and selectivity in initial screens, further preclinical development would be warranted.

Caption: A generalized workflow for drug discovery and development.

Key considerations for advancing a lead compound like this compound include:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the molecule to improve potency, selectivity, and pharmacokinetic properties.

-

ADME/Tox Profiling: Assessment of absorption, distribution, metabolism, excretion, and toxicity to ensure a favorable safety profile.

-

In Vivo Efficacy Models: Testing in more advanced and relevant animal models of the target disease.

Conclusion

This compound represents a novel and intriguing scaffold for medicinal chemistry exploration. Based on a firm scientific rationale, its potential as a selective COX-2 inhibitor for the treatment of inflammation and pain is a compelling starting point for investigation. The synthetic accessibility and the rich chemical space for derivatization make it an attractive candidate for a drug discovery program. The experimental protocols and strategic considerations outlined in this guide provide a clear and actionable framework for researchers to unlock the therapeutic potential of this promising molecule.

References

-

D. S. B. Daniels, A. M. DeGuire, A. S. K. Hashim, P. R. R. K. Reddy, D. A. G. G. de Groot, A. M. Z. Slawin, D. S. B. Daniels, A. M. DeGuire, A. S. K. Hashim, P. R. R. K. Reddy, D. A. G. G. de Groot, A. M. Z. Slawin. Acetylene Group, Friend or Foe in Medicinal Chemistry. Journal of Medicinal Chemistry. 2020. [Link]

-

Acetylene Group, Friend or Foe in Medicinal Chemistry. ResearchGate. [Link]

-

Acetylene Group, Friend or Foe in Medicinal Chemistry. Semantic Scholar. [Link]

-

Acetylene Group, Friend or Foe in Medicinal Chemistry - ACS Publications. [Link]

-

Acetylene Group, Friend or Foe in Medicinal Chemistry - ACS Publications. [Link]

-

Phenylacetic Acid Derivatives Overview | PDF | Acid | Nonsteroidal Anti Inflammatory Drug. Scribd. [Link]

-

Phenylacetic acid derivatives as hPPAR agonists - PubMed. [Link]

-

Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives - MDPI. [Link]

-

Discovery of Phenyl Acetic Acid Substituted Quinolines as Novel Liver X Receptor Agonists for the Treatment of Atherosclerosis | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Sonogashira coupling - Wikipedia. [Link]

-

Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds - MDPI. [Link]

-

Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Preprints.org. [Link]

-

Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES. [Link]

-

Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling - MDPI. [Link]

-

Total synthesis of prostaglandins - PubMed. [Link]

-

Synthesis of Some Heterocyclic Derivatives of 2-[(2,6- dichloroanilino)Phenyl] Acetic Acid - ijrrr. [Link]

-

Selective Inhibitors of cyclooxygenase-2: A Growing Class of Anti-Inflammatory Drugs - PubMed. [Link]

-

(PDF) Design, synthesis, and characterization of 2,2-bis(2,4-dinitrophenyl)-2-(phosphonatomethylamino)acetate as a herbicidal and biological active agent - ResearchGate. [Link]

-

Overview of prostaglandin (PG) synthesis and main functions.... - ResearchGate. [Link]

-

2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. [Link]

-

Dual, but not selective, COX-1 and COX-2 inhibitors, attenuate acetic acid-evoked bladder irritation in the anaesthetised female cat - PMC - NIH. [Link]

-

Chronic Prostaglandin E2 Treatment Induces the Synthesis of the Pain-Related Peptide Substance P and Calcitonin Gene-Related Peptide in Cultured Sensory Ganglion Explants - PubMed. [Link]

-

Cyclooxygenase-2/prostaglandin E₂ Inducing Effects of α-tocopheryl Polyethylene Glycol Succinate in Lung Epithelial Cells - PubMed. [Link]

-

Acetate Pathway: 6 - Prostaglandin Biosynthesis - YouTube. [Link]

-

Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - NIH. [Link]

-

The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PubMed. [Link]

-

A concise and scalable chemoenzymatic synthesis of prostaglandins - PubMed Central. [Link]

-

Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed. [Link]

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. [Link]

- WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)

-

Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline - ResearchGate. [Link]

-

Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes | Journal of the American Chemical Society. [Link]0.1021/jacs.5b10881)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scribd.com [scribd.com]

- 3. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Selective inhibitors of cyclooxygenase-2: a growing class of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phenylacetic acid derivatives as hPPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jetir.org [jetir.org]

The Versatility of 2-(2-Ethynylphenyl)acetic Acid: A Bifunctional Building Block for Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Powerful Synthetic Tool

In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is paramount. Molecules that possess multiple, orthogonally reactive functional groups are of particular interest as they allow for the rapid construction of complex molecular architectures. 2-(2-Ethynylphenyl)acetic acid stands out as a prime example of such a bifunctional scaffold. Its structure, featuring a carboxylic acid and a terminal alkyne positioned in a 1,2-substitution pattern on a benzene ring, offers a unique platform for a diverse array of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, highlighting its utility as a cornerstone in the synthesis of heterocycles and other complex organic molecules, with a particular focus on its role in cascade reactions.

The Strategic Advantage: Bifunctionality in Action

The power of this compound lies in the distinct reactivity of its two functional groups. The carboxylic acid moiety serves as a handle for traditional transformations such as esterification, amidation, and as a directing group in certain catalytic reactions. The terminal alkyne, a linchpin of modern synthetic chemistry, readily participates in a plethora of reactions including Sonogashira couplings, click chemistry, and various metal-catalyzed cyclizations. The ortho-disposition of these two groups is the key to its utility, enabling intramolecular reactions and tandem sequences that would be impossible with isomeric variations.

Synthesis of this compound: A Step-by-Step Protocol

The most common and efficient route to this compound involves a three-step sequence starting from a readily available 2-halophenylacetate derivative. The following protocol outlines a reliable method for its laboratory-scale synthesis.

Step 1: Sonogashira Coupling of Methyl 2-Bromophenylacetate with Trimethylsilylacetylene

This step introduces the alkyne functionality onto the aromatic ring using a palladium- and copper-catalyzed cross-coupling reaction. The use of trimethylsilylacetylene provides a stable and easy-to-handle source of the ethynyl group.

Protocol:

-

To a flame-dried Schlenk flask under an argon atmosphere, add methyl 2-bromophenylacetate (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous triethylamine (2.0 eq) and anhydrous tetrahydrofuran (THF) to dissolve the solids.

-

To the stirred solution, add trimethylsilylacetylene (1.2 eq) dropwise.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalysts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 2-(2-(trimethylsilylethynyl)phenyl)acetate.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

The TMS protecting group is readily cleaved under mild basic conditions or with a fluoride source to reveal the terminal alkyne.

Protocol (Base-Catalyzed):

-

Dissolve the TMS-protected ester (1.0 eq) in methanol.

-

Add potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 2-(2-ethynylphenyl)acetate.

Protocol (Fluoride-Mediated): [1][2][3][4]

-

Dissolve the TMS-protected alkyne (1.0 eq) in anhydrous THF under an inert atmosphere.[1]

-

Add tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 1.1 eq) dropwise at room temperature.[1]

-

Stir for 1-2 hours and monitor the reaction by TLC.[1]

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.[1]

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.[1]

Step 3: Hydrolysis of the Methyl Ester

The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid.

-

Dissolve the methyl 2-(2-ethynylphenyl)acetate (1.0 eq) in a mixture of methanol and water.

-

Add lithium hydroxide or sodium hydroxide (2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with 1 M HCl to a pH of approximately 2.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford this compound as a solid.

Applications in Heterocyclic Synthesis: A Gateway to Isocoumarins

One of the most powerful applications of this compound is its use as a precursor for the synthesis of isocoumarins, a class of compounds with diverse biological activities.[8][9][10][11] The intramolecular cyclization of the carboxylic acid onto the alkyne is typically promoted by a transition metal catalyst, with gold catalysts being particularly effective.[1][12][13][14][15][16][17][18]

Caption: Gold-catalyzed synthesis of isocoumarins.

Experimental Protocol: Gold-Catalyzed Intramolecular Cyclization

-

To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or 1,4-dioxane, add a gold(I) catalyst (e.g., [AuCl(PPh₃)]/AgSbF₆, 0.02-0.05 eq).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the isocoumarin product.

The Power of Tandem Reactions: Building Complexity in a Single Step

The true elegance of this compound as a building block is revealed in its ability to participate in cascade or tandem reactions, where multiple bond-forming events occur in a single pot. These processes are highly atom-economical and offer a rapid route to complex molecular scaffolds.

One notable example is the palladium-catalyzed tandem Heck-Sonogashira reaction, which, although demonstrated on related systems, provides a blueprint for the potential of this compound derivatives.[9][10]

Caption: Conceptual workflow of a tandem reaction.

While a specific, high-yielding tandem reaction starting directly from this compound to form a complex polycycle beyond an isocoumarin is an area of ongoing research, the principles of its bifunctional reactivity are well-established. Researchers can design novel cascade sequences by strategically choosing reaction partners that will react sequentially with the alkyne and the carboxylic acid (or its derivative). For instance, an initial intermolecular reaction at the alkyne could be followed by an intramolecular cyclization involving the ester or amide.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₀H₈O₂ | 160.17 |

| Methyl 2-(2-(trimethylsilylethynyl)phenyl)acetate | C₁₅H₁₈O₂Si | 258.39 |

| Methyl 2-(2-ethynylphenyl)acetate | C₁₁H₁₀O₂ | 174.19 |

Conclusion and Future Outlook

This compound is a potent bifunctional building block with significant potential in synthetic organic chemistry. Its straightforward synthesis and the orthogonal reactivity of its functional groups make it an attractive starting material for the construction of a wide variety of heterocyclic compounds, most notably isocoumarins. The true potential of this molecule lies in the development of novel cascade reactions that harness the reactivity of both the alkyne and the carboxylic acid in a single, efficient operation. As the demand for molecular complexity and synthetic efficiency continues to grow in fields such as drug discovery and materials science, the utility of strategically designed building blocks like this compound will undoubtedly continue to expand. Future research will likely focus on developing new catalytic systems to enable previously inaccessible tandem transformations and on exploring the biological activities of the novel heterocyclic scaffolds derived from this versatile precursor.

References

-

Recent Progress of Protecting Groups for Terminal Alkynes. Chinese Journal of Organic Chemistry. [Link]

-

ResearchGate. Deprotection of a) the TMS-protected alkyne of 1 b with b) the immediately following CuAAC reaction on the liberated alkyne of 2 on Au nanohole arrays, yielding triazole 4 b. c) Immobilization of 4 a on Au nanohole arrays. [Link]

-

PubMed. Gold-Catalyzed Ammonium Acetate Assisted Cascade Cyclization of 2-Alkynylarylketones. [Link]

-

ThalesNano Inc. Flow Chemistry: Sonogashira Coupling. [Link]

-

PubMed. Theoretical Study of Gold-Catalyzed Cyclization of 2-Alkynyl-N-propargylanilines and Rationalization of Kinetic Experimental Phenomena. [Link]

-

ResearchGate. Isocoumarin, Thiaisocoumarin and Phosphaisocoumarin: Natural Occurrences, Synthetic Approaches and Pharmaceutical Applications. [Link]

-

ACS Publications. Dual Photoredox/Gold Catalysis Arylative Cyclization of o-Alkynylphenols with Aryldiazonium Salts: A Flexible Synthesis of Benzofurans. [Link]

-

Beilstein Journals. Recent advances in the gold-catalyzed additions to C–C multiple bonds. [Link]

-

ResearchGate. ChemInform Abstract: Cycloisomerization of γ- and δ-Acetylenic Acids Catalyzed by Gold(I) Chloride. [Link]

-

Royal Society of Chemistry. Cooperative photoredox/gold catalysed cyclization of 2-alkynylbenzoates with arenediazonium salts: synthesis of 3,4-disubstituted isocoumarins. [Link]

-

National Center for Biotechnology Information. Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds. [Link]

-

PubMed. Catalytic asymmetric tandem Heck/Sonogashira reaction enabling access to versatile chiral bridged ring scaffolds. [Link]

-

National Center for Biotechnology Information. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. [Link]

-

Royal Society of Chemistry. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update. [Link]

-

RSC Publishing. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi. [Link]

-

YouTube. Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]

-

PubMed. Synthesis of Isocoumarins via Light-Driven Carboxylative Cyclization Reaction of o-Ethynyl Aryl Bromides with CO2. [Link]

-

Canada.ca. The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate?. [Link]

-

Monash University. Gold Catalyzed Formal [4+2] Cycloaddition of 5- (Ethynylamino)pent-2-yn-1-yl Esters to. [Link]

-

PubMed. Gold-Catalyzed Formal [4 + 2] Cycloaddition of 5-(Ethynylamino)pent-2-yn-1-yl Esters to 1,2,3,5-Tetrahydrobenzo[ G]quinolines. [Link]

-

Chemistry LibreTexts. 15.8: Hydrolysis of Esters. [Link]

- Google Patents.

-

ResearchGate. The neutral hydrolysis of methyl acetate Part 2. Is there a tetrahedral intermediate?. [Link]

-

MDPI. Topical Collection : Heterocycle Reactions. [Link]

-

Oriental Journal of Chemistry. Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. WO2012164573A2 - Hydrolysis and esterification with acid catalysts - Google Patents [patents.google.com]

- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 8. researchgate.net [researchgate.net]

- 9. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in the discovery, biosynthesis, and therapeutic potential of isocoumarins derived from fungi: a comprehensive update - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 12. reddit.com [reddit.com]

- 13. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]

- 14. A new mechanistic pathway under Sonogashira reaction protocol involving multiple acetylene insertions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cooperative photoredox/gold catalysed cyclization of 2-alkynylbenzoates with arenediazonium salts: synthesis of 3,4-disubstituted isocoumarins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchmgt.monash.edu [researchmgt.monash.edu]

- 18. Gold-Catalyzed Formal [4 + 2] Cycloaddition of 5-(Ethynylamino)pent-2-yn-1-yl Esters to 1,2,3,5-Tetrahydrobenzo[ g]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Ethynylphenyl)acetic Acid Derivatives and Analogs: Synthesis, Chemical Biology, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-(2-ethynylphenyl)acetic acid scaffold represents a versatile and privileged structure in medicinal chemistry and chemical biology. The presence of a reactive ethynyl group ortho to a flexible acetic acid side chain provides a unique chemical handle for a variety of transformations, leading to a diverse array of derivatives and analogs with significant therapeutic potential. This guide provides a comprehensive overview of the synthesis, key chemical transformations, and biological activities of this compound class. We will delve into the rationale behind synthetic strategies, explore the mechanistic basis of their biological effects, and present detailed protocols for the preparation and evaluation of these promising molecules.

Introduction: The Strategic Importance of the this compound Core

The this compound molecule is a bifunctional building block with significant potential in drug discovery. The ethynyl group, a small, rigid, and electron-rich moiety, serves as a versatile functional group for various coupling reactions and cycloadditions. The acetic acid side chain provides a handle for forming amides, esters, and other derivatives, allowing for the modulation of physicochemical properties and interaction with biological targets. This unique combination of functionalities makes the this compound core an attractive starting point for the development of novel therapeutics. Phenylacetic acid derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The introduction of the ethynyl group at the ortho position opens up new avenues for creating structurally novel and potent drug candidates.

Synthetic Strategies: Accessing the Core and its Derivatives

The primary and most efficient method for the synthesis of the this compound core and its derivatives is the Sonogashira cross-coupling reaction .[2] This powerful palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Core Synthesis via Sonogashira Coupling

The general approach involves the coupling of a 2-halophenylacetic acid derivative (typically a bromide or iodide) with a protected or terminal alkyne.

Diagram: General Sonogashira Coupling for Core Synthesis

Caption: Sonogashira coupling workflow for the synthesis of the core molecule.

Experimental Protocol: Synthesis of Ethyl 2-(2-(trimethylsilylethynyl)phenyl)acetate

-

Materials: Ethyl 2-(2-iodophenyl)acetate, trimethylsilylacetylene, tetrakis(triphenylphosphine)palladium(0), copper(I) iodide, triethylamine, and anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a solution of ethyl 2-(2-iodophenyl)acetate (1 equivalent) in anhydrous THF, add triethylamine (2 equivalents).

-

Degas the solution with argon for 15 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) and copper(I) iodide (0.1 equivalents).

-

Add trimethylsilylacetylene (1.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature under an argon atmosphere for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.

-

Rationale: The use of a trimethylsilyl (TMS) protecting group on the alkyne prevents self-coupling and other side reactions. The TMS group can be easily removed under mild conditions (e.g., with a fluoride source like tetrabutylammonium fluoride - TBAF) to yield the terminal alkyne.

Derivatization of the Acetic Acid Moiety

The carboxylic acid group of this compound is readily converted into a variety of functional groups, most commonly amides and esters, through standard coupling reactions.

Diagram: Derivatization of the Carboxylic Acid